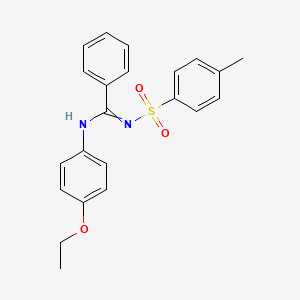

N-(4-ethoxyphenyl)-N'-tosylbenzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethoxyphenyl)-N'-tosylbenzimidamide, also known as EPTB, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the role of protein-protein interactions in biological systems. In

Scientific Research Applications

Endocrine Disruption and Environmental Impact

N-(4-ethoxyphenyl)-N'-tosylbenzimidamide, as part of the nonylphenol family, has been studied for its environmental presence and effects, particularly as an endocrine disruptor. Nonylphenols, including N-(4-ethoxyphenyl) derivatives, are degradation products of alkylphenol ethoxylates used in various industrial and consumer products. Research has indicated their ubiquity in food and environmental samples, highlighting potential long-term dietary exposure risks due to their persistence and estrogenic activity. Studies have shown nonylphenols in different foodstuffs, regardless of the fat content, suggesting widespread contamination and daily intake concerns for both adults and infants (Guenther et al., 2002; Dornelles et al., 2020; Soares et al., 2008).

Biodegradation and Treatment Strategies

Efforts have been directed towards understanding the biodegradation of nonylphenol ethoxylates to mitigate their environmental impact. Studies in anaerobic systems, for instance, have explored the degradation of 4-Nonylphenol and its influence on microbial communities, revealing that certain microbial consortia associated with aromatic compounds and surfactants degradation are selected in the presence of ethanol, aiding in the biodegradation process (Dornelles et al., 2020).

Toxicity and Genotoxicity Assessments

The toxicological profiles of nonylphenols have been extensively studied, revealing their genotoxic potential and impacts on reproductive health. Research using Saccharomyces cerevisiae D7 mutation assay indicated significant cytotoxic and mutagenic effects of nonylphenols, emphasizing the need for effective treatment strategies to remove these pollutants and their associated toxicity from the environment (Frassinetti et al., 2011).

Environmental Presence and Human Exposure

Investigations into the presence of nonylphenols in human tissues have revealed detectable levels in adipose tissue, indicating human exposure and potential health risks. These findings underscore the environmental persistence of such compounds and their ability to bioaccumulate, warranting further research into their long-term effects on human health (Lopez-Espinosa et al., 2009).

Environmental Distribution and Analysis Techniques

The study of nonylphenols' molecular distribution through techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has provided insights into their environmental fate. This research aids in understanding the complexity of nonylphenol mixtures and their biodegradation pathways, contributing to the development of more effective environmental monitoring and pollution control strategies (Ayorinde et al., 1999).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as β-lactams, have been shown to undergo oxidative removal of the n-(p-ethoxyphenyl) group by ceric ammonium nitrate . This process could potentially alter the compound’s interaction with its targets and induce changes in cellular functions.

Biochemical Pathways

Related compounds, such as phenacetin, have been shown to act on the sensory tracts of the spinal cord and have a depressant action on the heart . They also act as antipyretics, acting on the brain to decrease the temperature set point .

Pharmacokinetics

Related compounds, such as phenacetin, have been shown to undergo in vivo reactions where the ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .

Result of Action

Related compounds, such as phenacetin, have been shown to have analgesic effects due to their actions on the sensory tracts of the spinal cord . In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope .

properties

IUPAC Name |

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-3-27-20-13-11-19(12-14-20)23-22(18-7-5-4-6-8-18)24-28(25,26)21-15-9-17(2)10-16-21/h4-16H,3H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWCHWMJANFDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one](/img/structure/B2754665.png)

![N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2754669.png)

![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)

![methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2754680.png)

![10-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2754681.png)

![Benzoic acid,2-[1-(2-furanyl)ethylidene]hydrazide](/img/structure/B2754686.png)